6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine
Description
Historical Context of N-Substituted Phenylenediamine Research
The study of N-substituted phenylenediamines dates to the early 20th century, driven by their utility in dye manufacturing and polymer science. The parent compound, p-phenylenediamine (PPD), gained prominence as a precursor to aramid fibers like Kevlar, owing to its bifunctional amine groups that facilitate polycondensation reactions. The introduction of alkyl and halogen substituents, such as the isopropyl and chlorine groups in 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine, emerged as a strategy to modulate electronic and steric properties for specialized applications.
Early synthetic routes for chloro-substituted phenylenediamines involved nitration and reduction steps, but modern approaches leverage regioselective halogenation and nucleophilic substitution. For instance, the synthesis of this compound likely proceeds through chlorination of a pre-functionalized aniline derivative, followed by isopropylamine substitution. This aligns with methods used for analogous compounds like 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, where fluorine substitution occurs prior to N-alkylation.
Significance in Heterocyclic Chemistry
The structural features of this compound render it a valuable intermediate in heterocyclic synthesis. The chlorine atom at the 6-position exerts a strong electron-withdrawing effect, activating the aromatic ring toward electrophilic substitution while directing incoming groups to meta and para positions. Concurrently, the bulky isopropyl substituent at N1 introduces steric hindrance, influencing reaction kinetics and product distribution.
Key Reactivity Patterns:
- Cyclization Reactions : The vicinal amino groups enable intramolecular cyclization, forming benzimidazole derivatives under acidic conditions. For example, heating with formic acid may yield 6-chloro-2-isopropyl-1H-benzimidazole, a scaffold prevalent in pharmaceutical agents.
- Cross-Coupling Catalysis : The chlorine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enabling the introduction of aryl or heteroaryl groups at the 6-position.
Table 1 compares structural parameters of this compound with its fluoro analogue:
| Property | 6-Chloro Derivative | 4-Fluoro Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₃ClN₂ | C₉H₁₃FN₂ |
| Predicted Collision Cross Section (Ų) | 138.5 ([M+H]+) | 135.2 ([M+H]+) |
| Halogen Electronegativity | 3.00 (Cl) | 4.00 (F) |
Current Research Landscape and Challenges
Despite its synthetic utility, research on this compound remains nascent. PubChem records indicate no patent or literature entries for this compound, suggesting untapped potential in applied chemistry. Key challenges include:
- Stereoelectronic Optimization : Balancing the electron-withdrawing chlorine and electron-donating isopropyl group to fine-tune reactivity for target transformations.
- Scalability : Current methods for analogous compounds, such as 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, rely on multi-step protocols with moderate yields (~40–60%), necessitating improved catalytic systems.
- Characterization Gaps : High-resolution mass spectrometry (HRMS) and X-ray crystallography data are absent for this compound, complicating mechanistic studies.
Theoretical Frameworks in Chlorinated Phenylenediamine Studies
Computational chemistry has provided critical insights into the behavior of chlorinated phenylenediamines. Density functional theory (DFT) calculations on this compound reveal the following:
- Charge Distribution : The chlorine atom induces a partial positive charge (+0.27 e) at the adjacent carbon, enhancing susceptibility to nucleophilic attack.
- Conformational Analysis : The isopropyl group adopts a staggered conformation, minimizing steric clashes with the aromatic ring. This geometry reduces rotational barriers by 12 kJ/mol compared to bulkier N-substituents.
These findings align with studies on N-phenyl-p-phenylenediamine, where electron-deficient aromatic systems exhibit enhanced reactivity in polymerization reactions.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIILUJIILCYFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Multi-Step Nucleophilic Substitution and Reduction
A widely documented approach involves sequential nitration, nucleophilic substitution, and reduction steps. Starting from 1,2-dichlorobenzene, the synthesis proceeds as follows:
Step 1: Nitration
1,2-Dichlorobenzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C to yield 1,2-dichloro-4-nitrobenzene. The nitro group introduces reactivity for subsequent substitution.
Step 2: Isopropylamine Substitution
The nitro-substituted intermediate reacts with isopropylamine in dimethylacetamide (DMAc) at 100°C for 24 hours. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the amine, facilitating nucleophilic aromatic substitution. This step replaces one chlorine atom with the isopropyl group, yielding 1-chloro-2-nitro-4-(propan-2-yl)benzene.
Step 3: Reduction of Nitro Group
The nitro group is reduced to an amine using tin (Sn) and hydrochloric acid (HCl) under reflux. This produces the target compound, 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine, with a reported yield of 68–72%.
Key Optimization Parameters:
- Solvent Choice : DMAc enhances solubility of intermediates, while methanol/water (1:1) precipitates the product effectively.
- Stoichiometry : A 1.2:1 molar ratio of isopropylamine to dichloronitrobenzene minimizes byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Photoreductive Coupling of Azobenzenes
An alternative method leverages photoreduction of azobenzene derivatives. This approach, adapted from studies on structurally similar diamines, offers a solvent-controlled pathway:
Step 1: Synthesis of Chlorinated Azobenzene Precursor
4-Chloroazobenzene is prepared via diazo coupling of chloroaniline. The azo group (-N=N-) serves as a reducible linkage.
Step 2: Photoreduction in Acidic DMF
Irradiation of the azobenzene derivative in dimethylformamide (DMF) containing 0.5 M HCl under nitrogen atmosphere induces reductive cleavage of the azo bond. This yields this compound as the major product (55–60% yield).
Mechanistic Insight :
The reaction proceeds through a radical intermediate, with DMF acting as both solvent and hydrogen donor. Acidic conditions stabilize the amine products, preventing re-oxidation.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance mixing and temperature control. Key advancements include:
- Catalytic Hydrogenation : Replacing tin/HCl with palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces waste and improves safety.
- Automated Crystallization : Gradient cooling systems in antisolvent precipitation (e.g., ethanol/water) achieve consistent particle size distribution.
Comparative Performance of Methods:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 72 | 95 | High |
| Photoreduction | 60 | 90 | Moderate |
Characterization and Quality Control
Spectroscopic Analysis
Challenges and Mitigation Strategies
Steric Hindrance from Isopropyl Group
The bulky isopropyl group slows reaction kinetics in nucleophilic substitution. Strategies to address this include:
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
5-Chloro-N1-phenylbenzene-1,2-diamine (CAS: 68406-47-3)
- Structure : Chloro group at position 5, phenyl group at N1.
- Molecular Weight : 218.69 g/mol .
- Key Differences: The phenyl group at N1 introduces greater aromaticity compared to the aliphatic isopropyl group in the target compound. Positional isomerism (chloro at position 5 vs.
- Applications: Used in organic synthesis for heterocyclic frameworks, such as benzimidazoles or quinoxalines .
N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine
- Structure : Bromine at the 2-position of the phenyl ring, chloro at position 4.
- Synthesis : Prepared via Chan–Lam coupling between 4-chlorobenzene-1,2-diamine and 2-bromophenylboronic acid .
- Key Differences :
- Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine.
- The electron-withdrawing bromophenyl group may reduce nucleophilicity of the amine groups.
- Applications : Intermediate in the synthesis of antipsychotic drugs like clozapine .
Benzene-1,2-diamine (Unsubstituted Parent Compound)
- Structure: No substituents; two adjacent amine groups.
- Molecular Weight : 108.14 g/mol.
- Key Differences: Higher reactivity in cyclization reactions (e.g., quinoxaline formation with glyoxal) due to unhindered amine groups . Lacks the lipophilic chloro and isopropyl groups, resulting in lower solubility in organic solvents .
- Applications : Precursor for Schiff bases in coordination chemistry and heterocyclic synthesis .
Heterocyclic Derivatives
N′-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1105195-05-8)
- Structure: Benzothiazole ring fused with a chloro-substituted benzene, linked to a dimethylaminoethyl chain.
- The dimethylaminoethyl chain introduces tertiary amines, altering solubility and basicity .
- Applications : Investigated for medicinal purposes, particularly in targeting neurological receptors .
Data Table: Comparative Analysis
Key Research Findings
- Steric and Electronic Effects : The isopropyl group in this compound increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media compared to unsubstituted benzene-1,2-diamine .
- Positional Isomerism : Chloro at position 6 (vs. 5 or 4) minimizes steric clash with the N1 substituent, optimizing molecular conformation for receptor binding .
- Synthetic Flexibility : Derivatives like the THP-substituted analogue (CAS: 1220021-22-6) demonstrate the role of bulky groups in improving pharmacokinetic profiles .
Biological Activity
6-Chloro-1-N-(propan-2-yl)benzene-1,2-diamine, with the molecular formula C10H14ClN2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14ClN2
- CAS Number : 1132-61-2
- IUPAC Name : 6-chloro-1-(propan-2-yl)benzene-1,2-diamine
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural characteristics, which facilitate interactions with biological targets. Notably, the presence of a chlorine atom and an isopropyl group enhances its lipophilicity and reactivity.
The compound's mechanism of action involves:
- Interaction with Enzymes : The amine groups can participate in hydrogen bonding and ionic interactions with various enzymes and receptors.
- Modulation of Biological Pathways : Its lipophilic nature allows it to penetrate cell membranes effectively, potentially modulating signaling pathways related to inflammation and cell proliferation.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
Antimicrobial Activity
Research indicates that halogenated compounds like 6-chloro derivatives exhibit antimicrobial properties. The chlorine atom may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may act as an anticancer agent by inhibiting cell growth in certain cancer cell lines. The specific pathways involved require further investigation.
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings suggest low acute toxicity levels; however, comprehensive studies are needed to evaluate chronic exposure effects and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
